N-ethyl-2-(4-methoxyphenoxy)propanamide
Description
N-ethyl-2-(4-methoxyphenoxy)propanamide is a synthetic propanamide derivative characterized by an ethyl group attached to the nitrogen atom and a 4-methoxyphenoxy moiety at the second carbon of the propanamide backbone.
Properties
IUPAC Name |
N-ethyl-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-13-12(14)9(2)16-11-7-5-10(15-3)6-8-11/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGAOMIBVZAVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Propanamide derivatives vary widely based on substituents at the nitrogen and the second carbon. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Propanamide Derivatives
*Molecular weights calculated based on formula unless specified.
Key Observations:
- Substituent Effects: The 4-methoxyphenoxy group is shared with compounds in and , suggesting enhanced aromatic interactions in biological systems. Replacing oxygen with sulfur (e.g., thioether in ) may alter redox properties and metabolic stability .
- N-Substituents: Ethyl groups (as in the target compound and Carbetamide) enhance lipophilicity, whereas aromatic amines (e.g., 5-Amino-2-fluorophenyl in ) may improve receptor binding .
Table 2: Functional Comparison
Physicochemical Properties
- Melting Points : highlights melting point differences between precursors and products, indicating structural changes. For example, citrate-capped LCMO-propanamide hybrids show altered thermal stability due to coordination chemistry .
- Solubility: Ethyl and aromatic substituents (e.g., in the target compound) likely reduce water solubility compared to smaller substituents like methyl or amino groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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